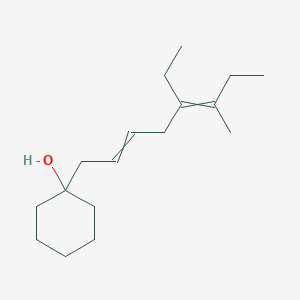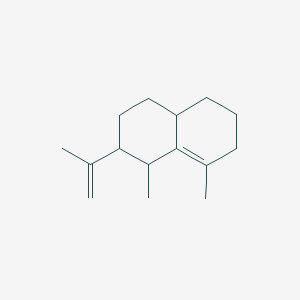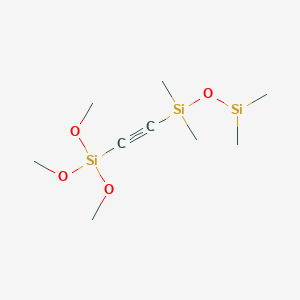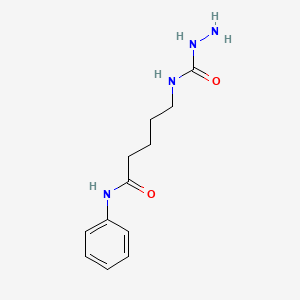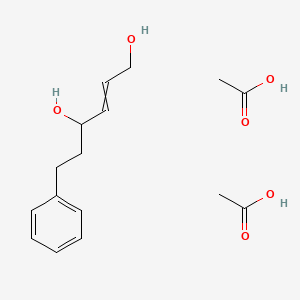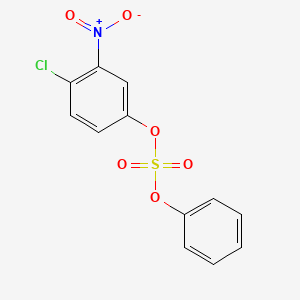![molecular formula C12H15NSe B12526072 Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester CAS No. 830356-08-6](/img/structure/B12526072.png)
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester is a chemical compound with the molecular formula C12H15NSe and a molecular weight of 252.21 g/mol . . It is characterized by the presence of a selenocyanate group attached to a phenyl ring, which is further substituted with a tert-butyl group.
Vorbereitungsmethoden
The synthesis of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester typically involves the reaction of 4-(1,1-dimethylethyl)benzyl chloride with potassium selenocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: Organoselenium compounds, including selenocyanates, have been studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of selenocyanates in treating various diseases, including cancer and inflammatory conditions.
Industry: Selenocyanates are used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester involves the interaction of the selenocyanate group with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These reactive species can target specific molecular pathways involved in oxidative stress, inflammation, and cell proliferation, thereby exerting their biological effects.
Vergleich Mit ähnlichen Verbindungen
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester can be compared with other selenocyanates and organoselenium compounds, such as:
Selenocyanic acid, 1,1’-(1,2-ethanediyl) ester: Another selenocyanate compound with different structural features and applications.
This compound: Similar in structure but may have different reactivity and applications.
Eigenschaften
CAS-Nummer |
830356-08-6 |
|---|---|
Molekularformel |
C12H15NSe |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)methyl selenocyanate |
InChI |
InChI=1S/C12H15NSe/c1-12(2,3)11-6-4-10(5-7-11)8-14-9-13/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
CYAHPYMJGMFYMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C[Se]C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
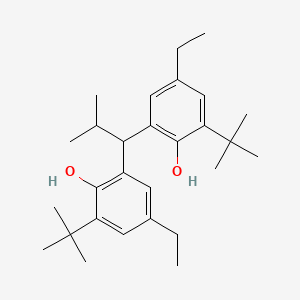
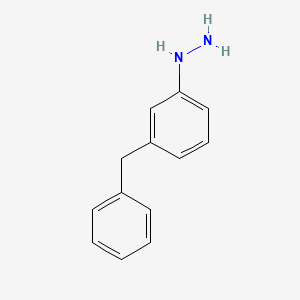
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
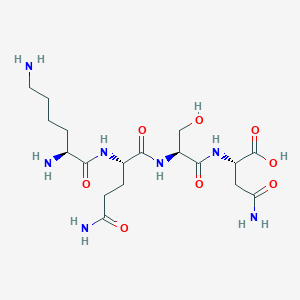
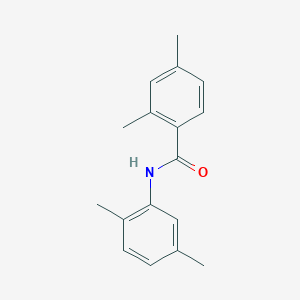

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
